(S)-Methyl 2-amino-4-(dimethylamino)butanoate
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Overview
Description
Methyl (2S)-2-amino-4-(dimethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes both amino and dimethylamino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-4-(dimethylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of methyl (2S)-2-amino-4-(dimethylamino)butanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-4-(dimethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-4-(dimethylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-4-(dimethylamino)butanoate involves its interaction with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)butanoate: Similar structure but lacks the dimethylamino group.
Ethyl (2S)-2-amino-4-(dimethylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-amino-4-(dimethylamino)butanoate is unique due to the presence of both amino and dimethylamino groups, which can impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16N2O2 |
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Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4-(dimethylamino)butanoate |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)5-4-6(8)7(10)11-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
XOHHWGBRDXCSGE-LURJTMIESA-N |
Isomeric SMILES |
CN(C)CC[C@@H](C(=O)OC)N |
Canonical SMILES |
CN(C)CCC(C(=O)OC)N |
Origin of Product |
United States |
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